Avidinorubicin

Description

Properties

IUPAC Name |

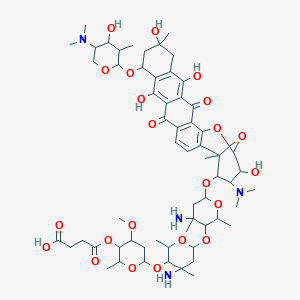

4-[6-[4-amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H86N4O22/c1-24-44(68)31(63(9)10)23-76-55(24)80-33-20-57(5,74)19-29-39(33)47(71)41-42(46(29)70)48(72)40-28(45(41)69)14-15-30-51(40)85-56-49(73)43(64(11)12)54(60(30,8)86-56)84-38-22-59(7,62)53(27(4)79-38)83-37-21-58(6,61)52(26(3)78-37)82-36-18-32(75-13)50(25(2)77-36)81-35(67)17-16-34(65)66/h14-15,24-27,31-33,36-38,43-44,49-50,52-56,68,70-71,73-74H,16-23,61-62H2,1-13H3,(H,65,66) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEBZOMBQNNUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(COC1OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC(=O)CCC(=O)O)OC)(C)N)(C)N)N(C)C)O)O)(C)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H86N4O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1215.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135447-13-1 | |

| Record name | Avidinorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135447131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthetic Pathways and Genetic Determinants of Avidinorubicin Production

Elucidation of the Avidinorubicin Biosynthetic Gene Cluster (BGC)

The production of complex secondary metabolites like this compound is governed by a specific set of genes organized into a biosynthetic gene cluster (BGC) acs.orgresearchgate.net. While the precise organization of the this compound BGC is not fully detailed in the provided literature, related anthracyclines, such as dracomicins, have characterized BGCs that contain genes encoding enzymes for glycosyltransferases and sugar biosynthesis acs.org. The identification of novel biosynthetic elements, including those crucial for the synthesis of the unique amino sugar avidinosamine, is often achieved through the analysis of such gene clusters in related natural products researchgate.net. Studies of the Streptomyces avidinii strain NR0576, the source of this compound, are foundational to understanding its genetic basis nih.gov. The integration of such BGC information with databases like the Natural Products Atlas and MIBiG repository aids in the comprehensive characterization of these pathways researchgate.net.

Identification and Characterization of Key Biosynthetic Enzymes for this compound

The assembly of this compound involves a series of sophisticated enzymatic transformations, including the synthesis of its unique sugar components and their subsequent attachment to the aglycone.

Glycosyltransferases (GTs) are pivotal enzymes responsible for catalyzing the transfer of sugar moieties to an aglycone or another sugar, thereby forming glycosidic bonds acs.org. In the biosynthesis of this compound, these enzymes are crucial for attaching its sugar units, including the rare amino sugar avidinosamine nih.govresearchgate.net. While specific this compound GTs are not explicitly named in the literature, the BGCs of related compounds like dracomicins harbor numerous GTs and sugar biosynthesis genes that account for the assembly of their complex oligosaccharide chains acs.org. The synthesis of the trisaccharide unit present in this compound has been a significant focus in chemical glycosylation research, highlighting the enzymatic complexity required for such precise sugar attachments frontiersin.orgresearchgate.netresearchgate.net. Achieving the correct stereochemistry during these glycosylation events is a critical enzymatic challenge frontiersin.orgresearchgate.net.

Avidinosamine is a rare amino sugar that constitutes a key structural feature of this compound, present in two units nih.govresearchgate.netresearchgate.netepdf.pub. It is classified as a TDP-deoxysugar, indicating its precursor is likely activated by thymidine (B127349) diphosphate (B83284) (TDP) google.com. The biosynthesis of such unusual amino sugars typically involves a multi-step enzymatic pathway, including epimerizations, dehydrations, and aminations, often starting from a common activated sugar precursor like TDP-glucose acs.orggoogle.com. While specific enzymes directly catalyzing avidinosamine biosynthesis are not detailed, the identification of "avidinosamine biosynthetic elements" within gene clusters of related natural products suggests the existence of dedicated enzymatic machinery for its de novo synthesis researchgate.net.

The precise construction of this compound relies heavily on the regiospecificity and stereoselectivity of its biosynthetic enzymes. Regiospecificity ensures that glycosyltransferases attach sugars at the correct positions on the aglycone nih.gov. Stereoselectivity is equally critical, dictating the precise three-dimensional orientation of the glycosidic bond formed. For this compound, achieving the correct β-stereochemistry during the attachment of its sugar units, particularly the amino sugars, is a complex enzymatic feat frontiersin.orgresearchgate.net. Research into chemical glycosylation methods for synthesizing the this compound trisaccharide unit has explored strategies, such as hydrogen-bonding assisted exogenous nucleophilic reagent effects, to control and achieve the desired β-selectivity, mimicking the precision of enzymatic processes frontiersin.orgresearchgate.net.

Precursor Feeding Studies and Metabolic Labeling in this compound Biosynthesis

Precursor feeding studies and metabolic labeling are indispensable techniques for tracing the biosynthetic origins of atoms within a natural product. While specific studies on this compound are not detailed in the provided snippets, these methods are generally applied to elucidate the complete biosynthetic pathway. For related compounds like dracomicins, such investigations have revealed the necessity for the biosynthesis of unusual amino acids, such as 5-Cl-β-methyl tryptophan, and modified aromatic acids, like β-methyl-trans-p-coumaric acid, mediated by specific enzymes such as halogenases and ammonia (B1221849) lyases acs.org. In other metabolic contexts, studies have explored how nutrient availability influences the production of secondary metabolites, indicating that environmental conditions can impact biosynthetic flux epdf.pub.

Genetic Manipulation Strategies for Enhanced this compound Production and Analogue Generation

Genetic and metabolic engineering approaches offer powerful tools for increasing the yield of this compound and for generating novel analogues with potentially improved or altered biological activities researchgate.netresearchgate.netresearchgate.net. While direct manipulation strategies for this compound are not extensively described, general principles apply. Engineering host microorganisms to enhance the production of essential precursors, such as TDP-deoxysugars, is a key metabolic engineering strategy google.com. For instance, creating recombinant strains that overproduce key intermediates like TDP-4-keto-6-deoxy-D-glucose (TKDG) can be combined with the introduction of exogenous enzymes to synthesize specific deoxysugars, thereby facilitating the creation of novel glycosylated compounds researchgate.netgoogle.com. Overcoming existing limitations in the genetic toolboxes available for actinomycetes is an ongoing area of research that supports advances in combinatorial biosynthesis and the development of new analogues researchgate.net.

Advanced Chemical Synthesis and Strategic Derivatization of Avidinorubicin

Total Synthesis Approaches for the Avidinorubicin Core Structure

The total synthesis of complex natural products like this compound is a significant undertaking that demonstrates the power and elegance of modern organic chemistry. While a specific, completed total synthesis of the this compound core is not extensively detailed in the provided literature, the general strategies for assembling such intricate frameworks can be discussed. The synthesis of related complex natural products often relies on convergent strategies, where key fragments of the molecule are synthesized independently and then coupled together in the later stages.

For a core structure similar to that found in many bioactive natural products, synthetic routes would likely feature powerful carbon-carbon bond-forming reactions to construct the polycyclic system. nsf.govresearchgate.net Methodologies such as Diels-Alder reactions are crucial for forming six-membered rings with high stereochemical control. researchgate.net Other potential strategies include cycloaddition reactions and meticulously planned reaction cascades that can rapidly build molecular complexity from simpler precursors. nsf.govorganicchemistry.eu The synthesis would begin with a retrosynthetic analysis, deconstructing the target molecule into simpler, commercially available, or easily synthesized building blocks. organicchemistry.eu Key steps would involve the strategic installation of functional groups and stereocenters, leading to the assembly of the complete aglycone, ready for subsequent glycosylation.

Stereoselective Glycosylation Methodologies for this compound's Aminosugar Moieties

The biological activity of glycosylated natural products is profoundly influenced by the nature and stereochemistry of their sugar attachments. The glycosylation of the this compound core with its characteristic aminosugars is a critical and challenging aspect of its synthesis. This process requires highly selective methods to form the correct glycosidic linkages. researchgate.netspringernature.com

The sugar components of this compound, such as Avidinosamine, are 2-deoxyaminosugars. The synthesis of these and related 3-aminosugars is a specialized area of carbohydrate chemistry. datapdf.com The absence of a substituent at the C-2 position means that neighboring group participation, a common strategy to control stereochemistry, cannot be used, making the synthesis of both α- and β-2-deoxyglycosides a significant challenge. buchhaus.ch The synthesis of these sugar units often starts from readily available monosaccharides, which are then chemically modified through a sequence of reactions involving protection, deoxygenation, and amination to install the required functionalities at the correct positions and with the desired stereochemistry. Methods for regio- and stereoselective glycosylation using 2-deoxyglycosyl donors, such as glycosyl chlorides activated by silver(I) oxide (Ag₂O) and an organoborinic acid ester, have been developed to produce 2-deoxyglycosides in good yields. nih.gov

The formation of glycosidic bonds can result in two stereoisomers at the anomeric center: 1,2-cis or 1,2-trans. The ability to selectively synthesize one over the other is crucial for the successful synthesis of this compound.

1,2-trans Glycosylation: The synthesis of 1,2-trans glycosidic linkages is generally considered more reliable. nih.govfrontiersin.org This is typically achieved through a strategy known as "neighboring group participation". buchhaus.chresearchgate.netresearchgate.net A participating functional group, such as an acyl group (e.g., acetyl or benzoyl), is placed at the C-2 position of the glycosyl donor. During the reaction, this group attacks the anomeric center from the backside, forming a stable cyclic intermediate (an acyloxonium ion). nih.govfrontiersin.org The glycosyl acceptor (the nucleophile) can then only attack from the opposite face, resulting in the exclusive formation of the 1,2-trans product. nih.gov

1,2-cis Glycosylation: The formation of a 1,2-cis glycosidic linkage is significantly more challenging because it requires suppressing neighboring group participation. nih.govfrontiersin.org This is accomplished by using a non-participating group, typically an ether (e.g., benzyl (B1604629) ether), at the C-2 position. nih.govfrontiersin.org However, without the directing effect of a participating group, these reactions often yield a mixture of α and β anomers. nih.gov The stereochemical outcome is influenced by various factors, including the anomeric effect, which generally favors the formation of the α-glycoside (which is 1,2-cis for glucose). buchhaus.ch Other factors influencing the selectivity include the choice of solvent, promoter, and the reactivity of the glycosyl donor and acceptor. buchhaus.chnih.gov For instance, ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are known to favor 1,2-cis glycoside formation. nih.gov

| Linkage Type | C-2 Group | Mechanism | Key Features | Challenges |

| 1,2-trans | Participating (e.g., O-Acyl) | Neighboring Group Participation | Forms a stable acyloxonium ion intermediate; Highly stereoselective. nih.govfrontiersin.org | Generally reliable; less challenging. |

| 1,2-cis | Non-participating (e.g., O-Ether) | SN1/SN2-like pathways | No neighboring group participation; outcome depends on multiple factors (solvent, catalyst, anomeric effect). buchhaus.chnih.gov | Lack of general control; often results in anomeric mixtures. nih.govfrontiersin.org |

To overcome the challenges of stereoselective glycosylation, significant research has focused on developing new promoters and catalysts. researchgate.net The choice of catalyst can dramatically influence both the yield and the stereochemical outcome of the reaction. nih.govresearchgate.net

Catalytic systems for glycosylation are diverse and include:

Lewis Acids: Promoters like Bismuth(III) triflate (Bi(OTf)₃) and Iron(III) triflate (Fe(OTf)₃) can catalytically activate glycosyl donors such as glycosyl formates. researchgate.net

Gold(I) and Copper(II) Complexes: These have emerged as powerful catalysts for activating specific types of glycosyl donors, such as ortho-alkynylbenzoates (OABz) or ortho-methoxycarbonylethynylphenyl (MCEPT) thioglycosides, under mild and neutral conditions. researchgate.netacs.org Gold(I)-catalyzed reactions, in particular, have been used for the synthesis of compounds containing delicate deoxy sugars. acs.org

Organocatalysts: Chiral catalysts, such as bis-thiourea derivatives, have been developed for stereoselective glycosylation. nih.gov These catalysts can activate glycosyl diphenyl phosphate (B84403) donors, leading to excellent yields and high β-anomeric (1,2-trans) stereoselectivity. nih.gov

Combined Catalytic Systems: A dual catalytic system using Rhodium(II) and a chiral phosphoric acid (CPA) has been reported for the stereoselective synthesis of challenging α-linked (1,2-cis) glycoconjugates. researchgate.net

The development of catalytic glycosylation is crucial as it minimizes the amount of promoter needed, making processes more efficient and scalable for the synthesis of complex molecules like this compound. springernature.comresearchgate.net

| Catalyst/Promoter System | Glycosyl Donor Type | Linkage Favored | Key Characteristics |

| Bismuth Triflate (Bi(OTf)₃) | Glycosyl Formates | 1,2-trans | Low catalyst loading (<10 mol%); high-yielding. researchgate.net |

| Gold(I) / Copper(II) Complexes | MCEPT Thioglycosides | N/A | Mild, catalytic promotion; versatile for various strategies. researchgate.netacs.org |

| Bis-thiourea Catalysts | Glycosyl Diphenyl Phosphates | 1,2-trans (β-selective) | Cooperative mechanism with simultaneous activation of nucleophile and electrophile. nih.gov |

| Rh(II) / Chiral Phosphoric Acid | Sugar-derived lactols | 1,2-cis (α-selective) | Dynamic kinetic anomeric O-alkylation via carbenoid insertion. researchgate.net |

Fragment-Based Synthesis Strategies for this compound Analogues

Fragment-based drug discovery (FBDD) is a powerful strategy for developing new lead compounds. frontiersin.org This approach can be adapted for the synthesis of analogues of complex natural products like this compound. The core principle involves identifying small molecular fragments that bind to a biological target and then growing, linking, or merging these fragments to create a more potent molecule. frontiersin.orgchimia.ch

In the context of this compound, a fragment-based synthesis would involve:

Deconstruction: The this compound structure would be conceptually broken down into its key building blocks: the aglycone core and the individual aminosugar moieties. chimia.ch

Fragment Synthesis: Efficient synthetic routes to these individual fragments or simplified versions of them would be developed.

Re-assembly and Diversification: The fragments would be recombined in various combinations to produce a library of this compound analogues. For example, different aminosugars could be attached to the aglycone core, or modifications could be made to the fragments themselves before coupling.

This strategy allows for the systematic exploration of the chemical space around the natural product, potentially leading to the discovery of analogues with improved properties. The use of fragments with stereogenic centers is particularly relevant for natural-product-based discovery. chimia.ch

Chemoenzymatic Synthesis and Biocatalysis in this compound Elaboration

Chemoenzymatic synthesis combines the advantages of chemical catalysis with the remarkable selectivity of biocatalysis. unimi.itnih.gov Enzymes operate under mild conditions and exhibit exceptional chemo-, regio-, and stereoselectivity, making them ideal tools for modifying complex molecules like this compound. interesjournals.orgnih.gov

The application of biocatalysis in the synthesis of this compound could include:

Asymmetric Synthesis: Enzymes can be used to set key stereocenters in the aglycone or sugar fragments with high enantiomeric purity, overcoming common challenges in traditional organic synthesis. nih.gov

Selective Functionalization: Enzymes can perform specific reactions on a complex scaffold without the need for extensive protecting group strategies. For example, a lipase (B570770) could selectively acylate one hydroxyl group among many, or a glycosyltransferase could install a sugar moiety at a specific position. interesjournals.org

Dynamic Kinetic Resolution: This powerful chemoenzymatic technique can be used to convert a racemic mixture of a synthetic intermediate entirely into a single desired enantiomer, surpassing the 50% yield limit of traditional resolution. unimi.itinteresjournals.org

By integrating biocatalytic steps into a chemical synthesis pathway, chemists can create more efficient, sustainable, and innovative routes to this compound and its analogues. unimi.itchemrxiv.org This approach leverages the strengths of both synthetic worlds to tackle the immense challenge posed by such a complex molecular architecture. nih.gov

Rational Derivatization of this compound for Structure-Activity Relationship Studies

The intricate structure of this compound, a novel anthracycline characterized by its unique trisaccharide chain containing two avidinosamine units, presents numerous opportunities for chemical modification. epdf.pubresearchgate.netnih.gov Rational derivatization is a cornerstone of medicinal chemistry, aimed at systematically altering a lead compound's structure to understand the relationship between its chemical features and biological activity (Structure-Activity Relationship, SAR). gardp.orgdrugdesign.org For this compound, these studies are crucial for identifying the pharmacophoric elements essential for its activity and for designing new analogs with potentially improved properties. The derivatization strategies can be broadly categorized by targeting either the tetracyclic aglycone or the distinct avidinosamine-containing sugar moieties.

Modifications on the Anthracycline Aglycone of this compound

Key sites for modification on the this compound aglycone would likely include the A, B, and D rings. For instance, altering substituents on the A-ring, such as the hydroxyl groups, can influence the molecule's electronic properties and hydrogen-bonding capabilities within the DNA-drug complex. frontiersin.org Modifications on the D-ring, particularly around the C9 position, can affect the orientation of the sugar chain, which in turn influences how the molecule is recognized by cellular targets.

Research on related compounds has shown that removing the C4-methoxy group (as in idarubicin) or the O11-hydroxyl group can alter the binding surface of the drug in the major groove of DNA, potentially affecting interactions with proteins that bind to the drug-DNA complex. nih.gov Such changes could be explored in this compound to modulate its biological profile. The bioactivity of anthraquinone (B42736) structures, the core of the aglycone, is highly dependent on the position and number of hydroxyl groups, further highlighting the importance of these sites for derivatization. frontiersin.org

| Modification Site (Aglycone) | Type of Modification | Rationale / Potential Impact on Activity | Reference Analog |

| Ring A (C4-Position) | Demethoxylation | Alter binding surface in the DNA major groove; potentially modify protein interactions. | Idarubicin nih.gov |

| Ring A (Hydroxyl groups) | Alkylation, Esterification | Modulate hydrogen-bonding capacity and lipophilicity. | General Anthracyclines frontiersin.org |

| Ring B (C7-Position) | Alteration of glycosidic linkage stereochemistry | Affect orientation of the trisaccharide chain and target recognition. | N/A |

| Ring B (O11-Hydroxyl) | Deoxygenation | Create space in the DNA intercalation cavity, affecting stacking interactions. | 4-O-demethyl-11-deoxydoxorubicin nih.gov |

| Ring D (C9-Side Chain) | Oxidation, Reduction, Alkylation | Influence molecular conformation and interaction with topoisomerase II. | General Anthracyclines |

Functionalization of the Avidinosamine Residues in this compound

This compound is distinguished from other anthracyclines like decilorubicin (B1670137) by its trisaccharide moiety, which contains two units of the novel aminosugar, avidinosamine. epdf.pubnih.gov The synthesis of this complex carbohydrate portion is a significant chemical challenge, requiring precise control over stereochemistry at each glycosidic linkage. mdpi.comacs.org The functionalization of the avidinosamine residues is inherent to the synthetic strategies developed to construct this trisaccharide and is a key area for SAR studies.

The chemical synthesis of the trisaccharide unit of this compound has been approached through the coupling of protected monosaccharide building blocks. mdpi.comacs.orgnih.gov These synthetic efforts demonstrate that the amino groups of the avidinosamine sugars are typically handled in a protected form, often as azides (-N₃), which can be reduced to the amine at a later stage. mdpi.comacs.org This provides a strategic point for derivatization; for example, by creating amide, sulfonamide, or urea (B33335) derivatives from the amine to explore the impact of charge, size, and hydrogen-bonding potential at these positions.

Strategies for stereoselective glycosylation, particularly for constructing the challenging β-glycosidic bonds of 3-amino-2,3,6-trideoxy sugars (like avidinosamine), are critical. acs.org Researchers have developed methods that leverage the directing effects of neighboring groups or specific reaction conditions to achieve the desired stereoselectivity. acs.orgnih.gov These synthetic advancements not only enable the total synthesis of this compound but also provide access to analogs with modified sugar units. For instance, altering the protecting groups on the sugar hydroxyls or introducing alternative functional groups can be used to probe their role in molecular recognition and activity. mdpi.com The structural modification of sugar moieties in natural products is a well-established strategy for developing new and more potent drugs. mdpi.comepdf.pubnih.gov

| Building Block / Reaction | Description | Purpose in Synthesis & SAR | Key Features |

| 3-Azido-2,3,6-trideoxy sugar | A protected precursor to avidinosamine. | The azido (B1232118) group serves as a latent amine, allowing for late-stage functionalization to create various N-acyl or N-alkyl derivatives for SAR. | Azido group (N₃) is a versatile precursor to the amine (NH₂) mdpi.comacs.org |

| Stereoselective Glycosylation | Methods to control the formation of α- and β-glycosidic linkages. | Essential for synthesizing the natural trisaccharide and creating stereoisomeric analogs to study the importance of the specific 3D structure. | Use of specific promoters and protecting groups to direct the stereochemical outcome. acs.orgnih.gov |

| Protected Disaccharide Unit | An intermediate containing two coupled sugar residues. | Allows for modular assembly of the trisaccharide chain; modifications can be introduced at the disaccharide stage before coupling to the third sugar or the aglycone. | Coupling of monosaccharide donors and acceptors. mdpi.com |

Design and Synthesis of Photoaffinity Probes and Bioconjugates of this compound

To investigate the molecular interactions of this compound and identify its cellular binding partners, researchers can design and synthesize specialized chemical probes. Photoaffinity labeling (PAL) is a powerful technique for this purpose, utilizing a probe that can covalently bind to its target upon activation with light. nih.govrsc.org Similarly, creating bioconjugates of this compound can enable targeted delivery or facilitate the study of its biological pathways. susupport.comspirochem.comsigmaaldrich.com

A typical photoaffinity probe incorporates three key components: a specificity unit for target recognition, a photoreactive group for covalent cross-linking, and a reporter tag for detection and isolation. nih.govrsc.org

Specificity Unit: A derivative of this compound that retains high affinity for its biological target(s). The point of attachment for the linker must be chosen carefully to minimize disruption of binding. nih.gov

Photoreactive Group: A chemical moiety that is stable in the dark but forms a highly reactive species upon UV irradiation, leading to covalent bond formation with nearby molecules. Common choices include diazirines and benzophenones due to their stability and efficient cross-linking. nih.govnih.gov

Reporter Tag: A functional group that allows for the detection and enrichment of the probe-target adduct. Biotin is widely used due to its strong and specific interaction with streptavidin, while terminal alkynes or azides are used for "click chemistry" ligation to reporter molecules. rsc.orgnih.gov

The synthesis of an this compound photoaffinity probe would involve attaching a linker arm containing the photoreactive group and reporter tag to a position on the this compound scaffold that is not critical for its biological activity, as determined by SAR studies. nih.gov

Bioconjugation involves linking this compound to a larger biomolecule, such as an antibody, peptide, or polymer. spirochem.comsigmaaldrich.comanr.fr This creates a hybrid molecule that combines the properties of both components. For example, conjugating this compound to an antibody that targets a specific cell type could create an antibody-drug conjugate (ADC) for targeted therapy. The chemical strategies for bioconjugation often rely on reactive functional groups that can form stable covalent bonds under mild, biocompatible conditions. susupport.comspirochem.com

| Probe / Conjugate Component | Function | Examples | Rationale for this compound |

| Photoaffinity Probe | |||

| Specificity Unit | Binds to the cellular target(s) of this compound. | This compound derivative | The core structure provides the necessary binding affinity. nih.gov |

| Photoreactive Group | Forms a covalent bond with the target upon UV activation. | Diazirine, Benzophenone | Diazirines are small and can be activated with long-wavelength UV light, minimizing cell damage. nih.govsfu.ca |

| Reporter Tag | Enables detection and isolation of the labeled target. | Biotin, Terminal Alkyne | Biotin allows for highly efficient affinity purification; alkynes permit versatile labeling via click chemistry. rsc.org |

| Bioconjugate | |||

| Targeting Moiety | Directs this compound to specific cells or tissues. | Monoclonal Antibody, Peptide | Enhances selectivity and reduces off-target effects. sigmaaldrich.com |

| Linker | Connects this compound to the targeting moiety. | Cleavable or Non-cleavable linkers | The choice of linker can control the release of the drug at the target site. sigmaaldrich.com |

| Payload | The active agent that elicits a biological response. | This compound | The cytotoxic or inhibitory activity of the parent compound is harnessed. nih.gov |

Structural Biology and Molecular Conformation of Avidinorubicin

High-Resolution Spectroscopic Characterization of Avidinorubicin

While this compound has been characterized using spectroscopic methods, detailed experimental data for specific subsections is limited in the provided search results.

X-ray Crystallographic Studies of this compound and its Complexes (if available)

No information regarding X-ray crystallographic studies of this compound or its complexes was found in the provided search results.

Computational Chemistry and Molecular Dynamics Simulations of this compound

Information on computational chemistry and molecular dynamics simulations specifically for this compound is limited.

Conformational Analysis of the Glycosidic Bonds in this compound

While the synthesis of a trisaccharide unit present in this compound has been reported, involving glycosylation reactions mdpi.comnih.gov, and studies on related compounds discuss conformational analysis of oligosaccharides using molecular dynamics researchgate.net, specific computational studies detailing the conformational analysis of this compound's glycosidic bonds are not explicitly found in the provided snippets. The general field of glycosylation reactions discusses the importance of conformational analysis of glycosyl oxocarbenium ions and their intermediates frontiersin.orgacs.orgacs.orgcolab.ws.

Data Tables

Due to the limited availability of detailed experimental data for each specific spectroscopic technique and computational analysis within the provided search results, comprehensive data tables for each subsection cannot be generated. The available information primarily consists of general descriptions, molecular formulas, and molecular weights.

Prediction of Binding Modes and Interactions of this compound

The precise molecular interactions and binding modes of this compound are subjects of ongoing computational and theoretical investigation, aiming to elucidate its mechanism of action at a molecular level. While experimental data on this compound's specific binding are still emerging, predictive studies, often employing molecular docking and molecular dynamics simulations, provide crucial insights into its potential interactions with biological targets. These studies typically focus on how this compound's unique chemical structure facilitates binding, often involving intercalation into DNA or interaction with specific protein pockets.

Computational analyses suggest that this compound, likely due to its planar aromatic core, is predicted to engage in intercalation within the DNA double helix. This mode of binding involves the insertion of the planar ring system between adjacent base pairs, leading to a distortion of the DNA structure. Such intercalation is a common mechanism for many cytotoxic compounds, including anthracyclines, and is believed to interfere with DNA replication and transcription.

The conformational flexibility of this compound is also a key factor in its predicted binding modes. Computational studies aim to identify the most energetically favorable conformations that allow for optimal interaction with the target site. These analyses help in understanding how the molecule adapts its shape to fit into specific binding pockets or between DNA base pairs, thereby influencing its efficacy and selectivity.

Predicted Interaction Profile of this compound

The following table summarizes the predicted types of molecular interactions this compound may engage in with its biological targets, based on computational analyses.

| Interaction Type | Predicted Molecular Partner | Specific Moiety (this compound) | Specific Moiety (Target) | Predicted Role in Binding |

| Intercalation | DNA | Planar aromatic rings | DNA base pairs | Insertion between base pairs, DNA structural distortion |

| Hydrogen Bonding | DNA | Amine/Hydroxyl groups | DNA bases (e.g., Guanine) | Stabilization of complex, specific recognition |

| Hydrophobic Contact | DNA | Aromatic rings | DNA bases | Van der Waals forces, π-π stacking, increased affinity |

| Electrostatic | DNA | Charged functional groups | Phosphate (B84403) backbone | Attraction to negatively charged backbone, anchoring effect |

Compound Names Mentioned:

this compound

Investigation of Avidinorubicin S Molecular and Cellular Mechanisms of Action

Mechanisms of Macromolecular Interaction for Avidinorubicin

The interaction of this compound with cellular macromolecules is central to its activity. These interactions primarily involve its binding to nucleic acids and proteins, leading to the disruption of normal cellular processes.

DNA Binding and Intercalation Properties of this compound

As a member of the anthracycline class of compounds, this compound is anticipated to interact with DNA primarily through intercalation, a process where the planar aromatic rings of the molecule insert themselves between the base pairs of the DNA double helix. ontosight.ai This mode of binding is a characteristic feature of many anthracyclines and is a key contributor to their biological activity. ontosight.airesearchgate.net The intercalation process is thermodynamically favored and leads to structural distortions in the DNA, which can interfere with processes like replication and transcription. While specific experimental studies on this compound's DNA binding are limited, the general mechanisms established for anthracyclines provide a framework for understanding its potential actions.

The specificity and affinity of an intercalating agent for DNA can be influenced by various factors, including the chemical structure of the agent and the sequence of the DNA. For many anthracyclines, there is a preference for binding to G-C rich regions of DNA. The affinity, often quantified by a binding or dissociation constant, determines the concentration of the compound required to achieve significant DNA binding. For instance, the affinity constants for the related anthracyclines, daunorubicin (B1662515) and doxorubicin (B1662922), have been determined to be in the range of 0.10 to 0.16 x 10(6) M-1 under specific in vitro conditions. nih.gov However, the precise binding affinity and sequence specificity of this compound for DNA have not been reported in the available scientific literature.

The insertion of an intercalating molecule between DNA base pairs inevitably leads to conformational changes in the DNA structure. researchgate.net These changes typically include an increase in the length of the DNA helix and an unwinding of the helical structure. umich.edu Such alterations can be detected using techniques like viscometry and atomic force microscopy. ontosight.aiumich.edu These structural distortions are critical to the mechanism of action, as they can disrupt the binding of DNA-processing enzymes, such as DNA and RNA polymerases and topoisomerases. ontosight.ai While these principles are well-established for intercalating agents, specific experimental data detailing the precise conformational changes induced by this compound binding to DNA are not currently available.

Protein Binding and Enzymatic Inhibition Profiles of this compound

In addition to its interaction with DNA, this compound has been shown to bind to and inhibit the function of specific proteins, most notably enzymes involved in critical physiological processes.

A significant and well-documented biological activity of this compound is its ability to inhibit thrombin-induced platelet aggregation. mdpi.com Thrombin is a crucial serine protease that plays a central role in the blood coagulation cascade by converting fibrinogen to fibrin (B1330869) and activating platelets. nih.gov this compound has been shown to inhibit this process with a reported IC50 value of 7.9 μM. mdpi.com The inhibition of thrombin prevents the signaling cascade that leads to platelet activation and aggregation, which are key events in thrombus formation.

| Compound | Target | Activity | IC50 | Source |

| This compound | Thrombin | Inhibition of platelet aggregation | 7.9 μM | mdpi.com |

This inhibitory action on a key enzyme of the coagulation system highlights a distinct aspect of this compound's biological profile, differentiating it from other anthracyclines that are primarily studied for their cytotoxic effects.

Beyond its established role as a thrombin inhibitor, the interaction of this compound with other enzymes is not well-characterized in the scientific literature. Anthracyclines as a class are known to interfere with the function of DNA topoisomerase II, enzymes that are essential for resolving topological problems in DNA during replication, transcription, and recombination. ontosight.ainih.gov This inhibition is a major mechanism of their anticancer activity. nih.gov It is plausible that this compound, as an anthracycline, also inhibits topoisomerase II; however, direct experimental evidence confirming this and detailing the specifics of such an interaction is currently lacking. Further research is needed to explore the broader enzymatic inhibition profile of this compound to fully understand its molecular mechanisms of action.

Interactions of this compound with Cellular Membranes and Transport Systems

The passage of molecules across the plasma membrane is a critical step for intracellular drug action. labxchange.org Cell membranes are selectively permeable, primarily allowing small, hydrophobic molecules to diffuse across the lipid bilayer while restricting larger or hydrophilic substances. labxchange.orgthejas.com.pk The transport of most therapeutic agents, including many cancer drugs, relies on carrier proteins embedded within the membrane. thejas.com.pk These proteins, such as channels, pumps, and receptors, facilitate the selective movement of molecules and are integral to cellular communication and function. labxchange.orgthejas.com.pk

The interaction of nanoparticles with cellular membranes can lead to internalization through various mechanisms, including endocytosis. aps.org Theoretical models suggest that the adhesion of nanoparticles to the membrane can result in different phases of interaction, from no wrapping to partial or full trapping, depending on factors like particle size and adhesion energy. aps.org For some drug delivery systems, such as those utilizing cell-penetrating peptides (CPPs), the process can involve initial electrostatic interactions with the negatively charged components of the cell membrane, followed by membrane disruption and internalization. mdpi.com

Cellular Responses and Pathway Modulation by this compound

Studies on Cellular Uptake and Intracellular Localization of this compound

The efficiency of a drug's therapeutic effect is often linked to its ability to be taken up by target cells and localize to specific intracellular compartments. researchgate.netresearchgate.net Cellular uptake of therapeutic agents can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. d-nb.info The specific pathway utilized can be influenced by the physicochemical properties of the drug or its carrier, such as size, shape, and surface charge. d-nb.info For instance, nanoparticles around 50 nm are often internalized efficiently via receptor-mediated endocytosis. d-nb.info

Following uptake, the intracellular trafficking of a compound determines its ultimate destination and pharmacological activity. nih.gov Many therapeutic molecules are initially enclosed within endosomes, which can then mature into late endosomes and lysosomes, or traffic to other organelles like the Golgi complex. nih.gov The ability of a drug to escape these vesicular compartments is often crucial for reaching its target, such as the nucleus or mitochondria. researchgate.netnih.gov For example, the anthracycline doxorubicin is known to concentrate in the cell nucleus, which is characteristic of its mechanism of action. researchgate.net The localization can be visualized and quantified using techniques like confocal microscopy and flow cytometry, which measure the fluorescence intensity of labeled compounds within cells. researchgate.netresearchgate.net

Effects of this compound on Specific Cellular Processes (e.g., cell proliferation, apoptosis, differentiation)

This compound, as a member of the anthracycline class of compounds, is expected to exert significant effects on fundamental cellular processes such as proliferation and apoptosis. nih.govnih.gov Anthracyclines are known to be potent cytotoxic agents used in the treatment of various cancers. nih.gov

Research on avidin (B1170675), a component of the broader class to which this compound is related, has demonstrated its potential to decrease the viability and proliferation of cancer cells. nih.gov In studies using colorectal cancer cells (HT-29), avidin treatment led to a significant reduction in both cell viability and proliferation, with a more pronounced effect on proliferation. nih.gov This anti-proliferative effect was associated with the suppression of cyclin D1 expression, a key regulator of the cell cycle. nih.gov

Furthermore, other complex natural products have been shown to induce apoptosis in cancer cells. nih.gov For example, apoptolidin (B62325) induces apoptosis specifically in certain transformed cells, believed to be through the inhibition of mitochondrial F1F0-ATPase. nih.gov The induction of apoptosis is a common mechanism of action for many anticancer drugs and often involves the regulation of pro-apoptotic genes like BAX and Caspase-3. mdpi.com

The general mechanism of anthracyclines involves intercalation into DNA and inhibition of the enzyme topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis. mdpi.com This programmed cell death can be triggered through both intrinsic pathways, involving mitochondrial and p53 signaling, and extrinsic pathways, involving cell surface death receptors. mdpi.com

Investigation of Downstream Signaling Pathways Affected by this compound

The cellular effects of this compound are mediated by its influence on various intracellular signaling pathways. As an anthracycline, its primary mechanism involving DNA intercalation and topoisomerase II inhibition triggers a cascade of signaling events. mdpi.com This DNA damage response often activates the p53 tumor suppressor pathway, leading to cell cycle arrest or apoptosis. nih.gov

Furthermore, anthracyclines can modulate several other key signaling pathways implicated in cancer cell survival and proliferation. These include:

PI3K/AKT/mTOR Pathway: This is a crucial pathway that promotes cell growth, proliferation, and survival. nih.gov Its activation is a common feature in many cancers. mdpi.com The tumor suppressor PTEN negatively regulates this pathway, and its loss can lead to constitutive activation. nih.gov

Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway regulates processes like transcription and cell cycle progression. oatext.com It is often activated by growth factor receptors and is a common target for therapeutic intervention. mdpi.com

JAK/STAT Pathway: This pathway provides a more direct link between cell surface receptors and transcription factors (STAT proteins), influencing gene expression related to cell survival and proliferation. nih.gov

The table below summarizes some of the key signaling pathways that are commonly affected by anticancer agents and are likely relevant to the action of this compound.

| Signaling Pathway | Key Functions | Relevance to Cancer |

| PI3K/AKT/mTOR | Cell growth, proliferation, survival | Frequently activated in cancer, promoting tumorigenesis. nih.govmdpi.com |

| Ras/Raf/MEK/ERK | Transcription, cell cycle progression, proliferation | Deregulation is common in many cancers, driving uncontrolled growth. oatext.com |

| p53 Pathway | Tumor suppression, cell cycle arrest, apoptosis | Often inactivated in cancer, allowing cells to evade apoptosis. nih.gov |

| JAK/STAT Pathway | Regulation of gene expression, cell survival | Can be aberrantly activated in cancer, contributing to tumor progression. mdpi.comnih.gov |

Structure-Activity Relationship (SAR) Studies to Elucidate Mechanistic Drivers

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov These studies involve systematically modifying different parts of a molecule and assessing the impact on its potency and selectivity. nih.gov This approach is crucial for optimizing lead compounds into effective drug candidates. rsc.org

Role of the Anthracycline Aglycone in Biological Potency

The anthracycline molecule consists of a tetracyclic aglycone (the non-sugar portion) and one or more sugar moieties. nih.gov Modifications to this basic structure can have a major impact on the biological activity of these drugs. nih.gov

Contribution of Avidinosamine Units to this compound's Activity Profile

This compound is a complex anthracycline antibiotic distinguished by its intricate glycosidic side chain. ontosight.ai A pivotal and unusual feature of its structure is the presence of two units of the novel aminosugar, avidinosamine. researchgate.net This component was first identified in this compound, setting it apart from many other anthracyclines. researchgate.net The glycosidic moieties of anthracyclines are known to be critical determinants of their pharmacological properties, influencing everything from DNA binding affinity and topoisomerase II inhibition to cellular uptake and mechanisms of resistance. ontosight.aiacs.org

The presence of two branched dimethylamino sugars is a rare feature among anthracyclines, and in the related compound arimetamycin A, the unique disaccharide is considered the primary determinant of its potent cytotoxicity. acs.org This suggests that the avidinosamine-containing oligosaccharide in this compound likely plays a similar role in modulating its activity.

SAR of Synthetic this compound Analogues and Derivatives

The structure-activity relationship (SAR) of synthetic this compound analogues is an area informed by broader studies on anthracycline derivatives, as specific research on a wide range of this compound derivatives is limited. The chemical modification of anthracyclines is a well-established strategy to enhance efficacy, alter specificity, and overcome drug resistance. acs.orgnih.gov These modifications often focus on the aglycone or, more frequently, the sugar moiety, as it offers significant opportunities to modulate biological activity. acs.org

For anthracyclines in general, SAR studies have revealed several key principles that are applicable to the rational design of this compound derivatives:

Sugar Chain Length and Composition: The number and type of sugars are critical. Creating hybrid molecules by attaching the unique disaccharide of a potent anthracycline to the aglycone of clinically used drugs like doxorubicin or daunorubicin is a known strategy. acs.org This approach has been hypothesized for the this compound disaccharide to see if its activity-determining properties are transferable to other anthracycline scaffolds. acs.org

Amino Group Substitution: The 3'-amino group on the daunosamine (B1196630) sugar of doxorubicin is a common site for modification. SAR studies on doxorubicin analogues have shown that the nature of the substituent on this amino group is critical for potency. nih.gov For example, N-methylation of an analogue designed to form a cyclic carbinolamine resulted in a 100-fold decrease in potency, highlighting that the free N-H group was essential for the intended mechanism. nih.gov This implies that modifications to the amino groups of the avidinosamine units in this compound would likely have a profound impact on activity.

Carbinolamine Formation: Some of the most potent doxorubicin analogues are prodrugs designed to be hydrolyzed by esterases into aldehyde intermediates, which then exist in equilibrium with a cyclic carbinolamine. nih.gov The potency of these analogues is highly dependent on the size of the carbinolamine ring that can be formed, with 5- or 6-membered rings being optimal. nih.gov This concept could be applied to this compound derivatives by attaching appropriate side chains to its sugar moieties.

Synthetic efforts toward the trisaccharide unit of this compound have been reported, providing a platform for the future creation of diverse analogues for SAR studies. researchgate.netfrontiersin.org The development of synthetic routes allows for the generation of structural analogues that are not accessible through microbial fermentation, which is essential for systematic bioactivity screening and SAR exploration. mdpi.com

Preclinical Research Methodologies for Avidinorubicin Investigations

In Vitro Model Systems for Avidinorubicin Activity Assessment

In vitro model systems are foundational in early-stage drug discovery, allowing for the assessment of a compound's biological activity, potency, and initial mechanistic insights in a controlled environment.

Selection and Justification of Relevant Cell Lines

The selection of appropriate cell lines is critical for evaluating the activity of potential therapeutic agents like this compound. Cancer cell lines, derived from various human or animal tumors, are frequently used to mimic specific disease states in vitro nih.govnih.gov. These cell lines are chosen based on their relevance to the disease of interest, their genetic makeup, and their known responses to existing therapies. For compounds like this compound, which are anthracycline derivatives, cancer cell lines known to be sensitive or resistant to this class of drugs are often utilized to understand its spectrum of activity researchgate.netnih.govmdpi.comanalis.com.my. For instance, HepG2 cells, a human hepatocellular carcinoma cell line, have been mentioned in the context of in vivo studies involving this compound nih.gov, suggesting their relevance in preclinical investigations. Similarly, HEK293 cells have been used to assess the relative toxicity of this compound compared to doxorubicin (B1662922) dovepress.com.

Design of Biochemical Assays for Molecular Target Engagement

Biochemical assays are designed to elucidate how a compound interacts with its molecular targets at a molecular level. For anthracyclines, known mechanisms include DNA intercalation and inhibition of topoisomerase II researchgate.net. Biochemical assays can be employed to directly measure these interactions, such as enzyme inhibition assays to quantify the compound's effect on topoisomerase II activity or binding assays to determine its affinity for DNA. While specific biochemical assays for this compound's direct molecular targets were not detailed in the reviewed literature, the general principles of studying target engagement involve measuring parameters like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for specific enzymatic or binding events mdpi.comnih.govcrownbio.comjameslindlibrary.org.

Implementation of Cell-Based Functional Assays (e.g., cell viability assays, enzyme activity assays)

Cell-based functional assays assess a compound's biological effects within a cellular context.

Cell Viability Assays: These assays are fundamental for determining a compound's cytotoxic or cytostatic effects. Common methods include the MTT assay, resazurin (B115843) reduction assay, or ATP-based assays, which measure metabolic activity or membrane integrity as indicators of cell viability oncotarget.comnih.govmdpi.com. These assays allow for the determination of IC50 values, representing the concentration of a compound required to inhibit cell growth or viability by 50%. In one study, this compound was found to be 5-fold less toxic than doxorubicin in HEK293 cells, with a Minimum Inhibitory Concentration (MIC) of 50 mg/L dovepress.com.

Enzyme Activity Assays: These assays measure the activity of specific enzymes within cells, which can be altered by drug treatment. For compounds targeting metabolic pathways or signaling cascades, enzyme activity assays are crucial for understanding the mechanism of action nih.govnih.govpromega.de. While specific enzyme activity assays for this compound were not detailed, such assays would be employed to confirm its impact on cellular processes relevant to its proposed mechanism, such as DNA replication or repair enzymes.

Advanced 3D Cell Culture and Organoid Models in this compound Research

Three-dimensional (3D) cell culture models, including spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D monolayer cultures crownbio.comnih.gov. These models better mimic the complex cellular architecture, cell-to-cell interactions, and microenvironmental conditions found in vivo. Organoids, in particular, are self-organizing 3D cultures that recapitulate the structure and function of specific organs or tissues nih.gov. Their use in drug discovery allows for more accurate prediction of in vivo responses and can be particularly valuable for studying compounds like this compound, which may exhibit differential effects in a complex 3D matrix. However, specific studies employing 3D cell culture or organoid models for this compound were not detailed in the reviewed literature.

In Vivo Animal Models for Efficacy and Mechanistic Studies

In vivo animal models are essential for evaluating a compound's efficacy, pharmacokinetics, and pharmacodynamics in a whole organism, bridging the gap between in vitro findings and human clinical trials.

Selection and Characterization of Appropriate Disease Models

The selection of appropriate animal models is paramount for accurately assessing a drug candidate's potential. For anticancer agents, xenograft models, where human tumor cells or tissues are implanted into immunocompromised animals (typically mice), are commonly used nih.gov. These models allow for the evaluation of a compound's ability to inhibit tumor growth and progression. The mention of in vivo studies involving this compound in a HepG2 cell xenograft model nih.gov highlights the use of such models.

Efficacy in these models is often quantified using metrics such as tumor volume or tumor weight, and expressed as tumor growth inhibition (TGI) nih.govnih.govnih.gov. Mechanistic studies in vivo can involve analyzing tumor tissue for changes in molecular markers, cellular infiltration, or the compound's distribution. While specific in vivo efficacy data for this compound was not detailed in the provided search results, the general approach involves monitoring tumor size over time in treated versus control groups to determine the extent of growth suppression.

Pharmacodynamic Evaluation of this compound in Preclinical Models

Pharmacodynamic (PD) evaluation is critical for understanding how a drug exerts its effects at a molecular, cellular, and physiological level within a preclinical context. For this compound, this involves designing studies to measure its biological response in relevant animal models or in vitro systems. The goal is to establish a clear relationship between drug exposure (pharmacokinetics, PK) and the observed biological effect (pharmacodynamics, PD) frontiersin.orgnih.gov. This can include assessing target engagement, downstream signaling pathways, and phenotypic changes indicative of therapeutic activity. Preclinical efficacy studies in animal models are designed to demonstrate that this compound can achieve the desired therapeutic outcome in disease-specific models, providing quantitative data on its potency and effectiveness nih.govnih.gov. Understanding the mechanism of action is paramount, often requiring a combination of in vitro assays and in vivo studies to elucidate how this compound interacts with its biological targets and initiates cellular responses frontiersin.orgppd.com.

Assessment of Biological Plausibility and Translational Relevance in Animal Models

Assessing the biological plausibility and translational relevance of this compound in animal models is essential for predicting its potential success in human trials. Biological plausibility refers to the scientific rationale supporting this compound's proposed mechanism of action and its expected therapeutic effects. This is often supported by in vitro data and studies in genetically relevant animal models fda.govfda.govnih.gov. Translational relevance is evaluated by determining how well preclinical findings predict human outcomes. This can involve using animal models that closely mimic human disease pathophysiology or employing species that share significant biological similarities with humans frontiersin.orgmdpi.comelifesciences.org. The ability of animal models to accurately represent complex human physiological environments is crucial, as a high failure rate of drugs transitioning from preclinical to clinical stages is often attributed to limitations in preclinical models nih.govemulatebio.com. Therefore, careful selection of animal models and study designs is necessary to ensure that the data generated has a high probability of translating to human efficacy and safety fda.govnih.gov.

Investigation of this compound's Impact on Organ Systems (excluding toxicity)

Investigating this compound's impact on various organ systems, while strictly excluding toxicity assessments, focuses on its intended therapeutic effects and distribution patterns. Studies may examine how this compound interacts with specific tissues or organs to achieve its therapeutic goal. This can include assessing target engagement within particular organs or evaluating changes in organ function as a measure of therapeutic efficacy, rather than adverse effects fda.goveuropa.eu. Tissue distribution studies are vital to understand where this compound accumulates in the body and whether it reaches target tissues at effective concentrations veedalifesciences.comaviadobio.comnih.gov. Such data helps in understanding the drug's disposition and its potential to exert its intended pharmacological effects across different physiological systems.

Quantitative Modeling and Simulation in Preclinical this compound Studies

Quantitative modeling and simulation (M&S) are indispensable tools in preclinical drug development, providing a framework to integrate diverse data and predict drug behavior. Preclinical quantitative systems pharmacology (QSP) modeling, for instance, can be implemented across all stages of drug discovery and development, aiding in target identification, safety assessment, and regulatory submissions nih.gov. PK/PD modeling leverages mathematical models to describe the relationship between drug dose, concentration, effect, and time, using both nonclinical and clinical data ppd.comsgul.ac.ukpremier-research.com. These models are crucial for optimizing preclinical study designs, reducing the need for extensive animal experimentation, and improving the translation of findings from preclinical species into the clinical setting frontiersin.orguniversiteitleiden.nl. By simulating various scenarios, researchers can predict drug exposure, efficacy, and potential outcomes, thereby guiding decision-making and increasing the efficiency of the drug development process nih.govppd.comnih.govuniversiteitleiden.nl.

In Silico Approaches for Predicting this compound Biological Activity

In silico approaches, utilizing computational methods, play a significant role in predicting this compound's biological activity and guiding its development. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate a compound's molecular structure with its biological activity, helping to identify potentially beneficial or harmful properties early in the discovery phase way2drug.comimmunocure.usnih.gov. These computational tools can predict various biological activities, mechanisms of action, and even toxicity profiles, thereby reducing the reliance on extensive in vitro and in vivo testing way2drug.comimmunocure.usfrontiersin.org. Molecular modeling and simulation techniques can also predict how this compound might interact with its biological targets, providing insights into its binding affinity and potential efficacy nih.govjapsonline.commdpi.comrasayanjournal.co.in. These in silico methods offer a cost-effective and rapid means to screen compounds, optimize lead candidates, and prioritize further experimental investigations, ultimately accelerating the drug discovery pipeline way2drug.comimmunocure.usfrontiersin.org.

Avidinorubicin Integration into Advanced Targeted Delivery Systems

Design and Development of Avidinorubicin-Based Nanocarriers

The development of nanocarriers for drug delivery has revolutionized the field of medicine. nih.gov These systems, typically ranging from 1 to 100 nanometers in size, can encapsulate therapeutic agents, improve their stability and bioavailability, and facilitate their controlled release. nih.govecancer.orgmdpi.com For this compound, nanocarriers offer a promising approach to overcome challenges associated with conventional chemotherapy, such as poor solubility and non-specific toxicity. mdpi.com The primary goals of encapsulating this compound in nanocarriers are to achieve targeted delivery to tumor tissues and control its release, thereby maximizing its anticancer activity while reducing systemic side effects. ecancer.orgmdpi.com

Liposomal Encapsulation of this compound for Enhanced Delivery

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. plantacorp.comnih.gov This makes them a versatile platform for delivering a wide range of therapeutic agents, including this compound. nih.gov The encapsulation of this compound within liposomes can protect it from degradation in the bloodstream, prolong its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. plantacorp.comnih.gov

The process of encapsulating drugs like this compound into liposomes can be achieved through various methods. Passive encapsulation involves dissolving the drug in the aqueous solution used to hydrate (B1144303) the lipid film, trapping the drug as the liposomes form. nsf.gov However, this method can be inefficient. nsf.gov Active loading techniques, on the other hand, utilize ion gradients to drive the drug into the pre-formed liposomes, resulting in higher encapsulation efficiency. nih.gov For instance, a novel method using an EDTA ion gradient has been shown to significantly improve the retention of idarubicin, a related anthracycline, within liposomes. nih.gov This approach creates a low-solubility complex between the drug and EDTA inside the liposome (B1194612), preventing leakage. nih.gov

The composition of the liposome itself is a critical factor. The inclusion of components like cholesterol and polyethylene (B3416737) glycol (PEG) can enhance the stability and circulation time of the liposomes. nih.gov The surface of liposomes can also be modified with targeting ligands to further enhance their specificity for cancer cells. nih.gov

Polymeric Nanoparticles for Controlled Release of this compound

Polymeric nanoparticles are another class of nanocarriers that have shown great promise for drug delivery. mdpi.com These nanoparticles are made from biodegradable and biocompatible polymers, which can be tailored to control the release of the encapsulated drug. mdpi.comresearchgate.net This controlled release is a key advantage, as it can maintain a therapeutic concentration of the drug at the tumor site over an extended period, reducing the need for frequent administration. ecancer.orgresearchgate.net

The choice of polymer is crucial in designing these nanoparticles. Polymers like polylactic-co-glycolic acid (PLGA) and polycaprolactone (B3415563) (PCL) are commonly used due to their favorable degradation profiles and biocompatibility. mdpi.comnih.gov The properties of the polymer, such as its molecular weight and the ratio of its constituent monomers, can be adjusted to fine-tune the drug release rate. nih.gov For example, the degradation of PCL is slower than other polymers, making it suitable for developing long-term controlled-release systems. mdpi.com

The fabrication method also plays a significant role in the characteristics of the resulting nanoparticles. mdpi.com Techniques such as nanoprecipitation and emulsion-based methods are commonly employed to create polymeric nanoparticles with desired sizes and drug-loading capacities. The surface of these nanoparticles can also be engineered to improve their stability and targeting capabilities. ecancer.orgmdpi.com

Magnetic Nanoparticles and Other Inorganic Nanocarriers for this compound

In recent years, inorganic nanocarriers, particularly magnetic nanoparticles, have emerged as a novel platform for targeted drug delivery. nanoshel.comnih.gov These nanoparticles, typically composed of iron oxide, possess magnetic properties that allow for their guidance to the tumor site using an external magnetic field. nanoshel.comnih.govmdpi.com This "magnetic targeting" can significantly enhance the accumulation of the drug at the desired location, thereby improving its therapeutic efficacy and reducing systemic toxicity. nanoshel.comnih.gov

The surface of magnetic nanoparticles is often coated with biocompatible polymers to prevent aggregation and improve their stability in biological fluids. nanoshel.com This coating can also be functionalized with targeting ligands or drugs like this compound. For example, doxorubicin (B1662922), a similar anthracycline, has been successfully conjugated to PEG-coated superparamagnetic iron oxide nanoparticles. nih.gov

Beyond targeting, magnetic nanoparticles offer the potential for combination therapies. When exposed to an alternating magnetic field, these nanoparticles can generate heat, a phenomenon known as magnetic hyperthermia, which can be used to kill cancer cells or trigger the release of the encapsulated drug. mdpi.com Hollow magnetic nanoparticles are also being explored for their high drug-loading capacity. rsc.org

Engineering of this compound-Based Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) represent a highly targeted approach to cancer therapy. rapidnovor.comqps.com They combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug, such as this compound. qps.comnih.gov The mAb acts as a delivery vehicle, selectively binding to antigens that are overexpressed on the surface of cancer cells. rapidnovor.comnih.gov This targeted delivery ensures that the cytotoxic payload is delivered directly to the tumor cells, minimizing damage to healthy tissues. promega.kr

The mechanism of action for an ADC involves several steps. rapidnovor.com After intravenous administration, the ADC circulates in the bloodstream until it encounters and binds to its target antigen on a cancer cell. rapidnovor.com The ADC-antigen complex is then internalized by the cell, and the cytotoxic payload is released, leading to cell death. rapidnovor.compromega.kr

Selection of Monoclonal Antibodies for Targeted Delivery

The selection of the monoclonal antibody is a critical determinant of an ADC's success. qps.com The ideal antibody should have high specificity and affinity for a tumor-associated antigen that is abundantly expressed on cancer cells but has limited or no expression on healthy cells. nih.govnih.gov This ensures that the ADC selectively targets cancer cells while sparing normal tissues. nih.gov

Several factors are considered when selecting an antibody for an ADC. The target antigen should be readily accessible on the cell surface and should facilitate the internalization of the ADC upon binding. rapidnovor.com The antibody itself should have favorable pharmacokinetic properties, allowing it to circulate in the body long enough to reach the tumor. nih.gov

Examples of well-established targets for ADCs include HER2 in breast cancer and PSMA in prostate cancer. qps.commdpi.com The development of new antibodies against novel tumor antigens is an active area of research, aiming to expand the range of cancers that can be treated with ADCs. mdpi.com Furthermore, bispecific antibodies, which can bind to two different antigens simultaneously, are being explored to enhance tumor targeting and improve ADC internalization. rapidnovor.com

Chemical Linker Design and Conjugation Strategies for this compound Payloads

The linker is another crucial component of an ADC, connecting the cytotoxic payload to the antibody. medchemexpress.combroadpharm.com The design of the linker is critical for the stability and efficacy of the ADC. frontiersin.org An ideal linker should be stable in the bloodstream to prevent premature release of the payload, which could lead to off-target toxicity. promega.krmedchemexpress.com However, once the ADC is internalized into the cancer cell, the linker must be efficiently cleaved to release the active drug. broadpharm.com

There are two main types of linkers: cleavable and non-cleavable. broadpharm.com Cleavable linkers are designed to be broken down by specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes (e.g., cathepsins) or a lower pH. nih.govaxispharm.com This allows for the controlled release of the payload at the target site. axispharm.com Non-cleavable linkers, on the other hand, remain attached to the payload, and the entire antibody-linker-drug complex is degraded within the cell to release the active drug. frontiersin.org

The conjugation strategy, or the method used to attach the linker and payload to the antibody, is also important. Traditional methods involve attaching the drug to lysine (B10760008) or cysteine residues on the antibody, but this can result in a heterogeneous mixture of ADCs with varying numbers of drugs per antibody. nih.gov Newer, site-specific conjugation techniques allow for the precise attachment of the drug to specific sites on the antibody, resulting in a more homogeneous and well-defined ADC product with potentially improved therapeutic properties. sutrobio.com

Mechanisms of ADC Internalization and Intracellular this compound Release

Information detailing the specific mechanisms by which an this compound-ADC would be internalized by a target cell and how the this compound payload would be released intracellularly is not documented in available scientific literature. Generally, the internalization of ADCs is a complex process that can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Following internalization, the ADC is typically trafficked through the endosomal-lysosomal pathway. The acidic environment and enzymatic activity within these compartments are often leveraged to cleave the linker connecting the antibody to the cytotoxic payload, thereby releasing the drug into the cell to exert its therapeutic effect. However, no studies were found that specifically investigate or describe these processes for an this compound-based ADC.

Preclinical Evaluation of Targeted this compound Delivery Efficacy

There is no available data from preclinical studies evaluating the efficacy of targeted this compound delivery. Such evaluations are critical for establishing the proof-of-concept and therapeutic potential of an ADC before it can be considered for clinical development.

In Vitro Studies of Ligand-Receptor Mediated Cellular Uptake

No in vitro studies detailing the ligand-receptor mediated cellular uptake of this compound conjugates are present in the public scientific domain. These types of studies are fundamental in assessing the ability of an ADC to selectively bind to and be internalized by cancer cells that overexpress a specific target antigen. The absence of such data indicates that research into this compound as a payload for targeted therapy is likely in a very early stage or has not been publicly disclosed.

Emerging Research Perspectives and Future Avenues for Avidinorubicin

Discovery of Novel Biological Activities of Avidinorubicin Beyond Initial Findings

Initially isolated from the bacterium Streptomyces avidinii, this compound was identified as an antibiotic with activity against both Gram-positive and Gram-negative bacteria. medchemexpress.com However, subsequent research has unveiled distinct biological activities that set it apart from typical anthracyclines. The most significant of these is its ability to inhibit thrombin-induced platelet aggregation. nih.gov

Detailed studies revealed that this compound demonstrates this inhibitory effect with a half-maximal inhibitory concentration (IC50) of 7.9 μM. medchemexpress.comnih.gov This discovery positions this compound as a novel anthracycline with potential applications in cardiovascular research, a domain not traditionally associated with this class of compounds. nih.gov The unique structure of this compound, particularly its novel aminosugar components, is thought to be key to this distinct activity. nih.govepdf.pub

Furthermore, research into related, structurally unusual anthracyclines suggests other potential activities worth investigating for this compound. For example, the anthracycline Antibiotic 301A1 has been shown to potentiate the effects of antibiotics like rifampicin (B610482) against intrinsically resistant Gram-negative bacteria by inhibiting efflux pump mechanisms. nih.gov Structure-activity relationship studies on these related compounds have shown that the sugar moieties are essential for their synergistic activity. nih.gov This raises the possibility that this compound could also function as a modulator of antibiotic resistance, a hypothesis that warrants future exploration. In comparative studies, this compound was also found to be significantly less cytotoxic to human cells than the well-known anthracycline doxorubicin (B1662922), which may offer advantages in potential therapeutic development. nih.gov

Rational Design and Synthesis of Next-Generation this compound Analogues with Modulated Activity

The unique biological profile of this compound has spurred interest in the rational design and synthesis of new analogues to explore and potentially enhance its activities. A central focus of this research is the modification of its complex carbohydrate chains, as the glycan portion of anthracyclines is known to be a critical determinant of biological function and specificity. nih.govacs.org The hypothesis that merging the unique disaccharide of one anthracycline with the aglycone of another could generate potent hybrid compounds has been a driving force in the field. acs.org

Significant progress has been made in the chemical synthesis of the challenging carbohydrate components of this compound. mdpi.com Researchers have successfully achieved the synthesis of a trisaccharide unit present in the natural product. frontiersin.orgnih.gov This accomplishment is a crucial step, demonstrating the feasibility of constructing this compound's core structures in the laboratory and opening the door to creating analogues with modified sugar units. mdpi.com

These synthetic efforts employ sophisticated glycosylation strategies to controllably link the sugar units. For instance, the final step in one reported synthesis of the protected trisaccharide of this compound utilized Yu's glycosylation conditions to smoothly form a key glycosidic bond, yielding the desired product in good yield and with high stereoselectivity. mdpi.com The development of such robust synthetic routes is essential for producing next-generation analogues where each sugar component can be systematically altered to probe its contribution to biological activity. colab.wsacs.org This allows for the creation of a library of related molecules, enabling detailed structure-activity relationship (SAR) studies to identify compounds with modulated or improved activity profiles.

Advanced Glycoscience Methodologies Applied to this compound Research

The synthesis and study of this compound and its analogues are heavily reliant on advanced methodologies within the field of glycoscience. uga.edu This interdisciplinary field combines organic chemistry, biochemistry, and molecular biology to understand and manipulate complex carbohydrates. uga.edunih.gov Key technologies include the chemical and enzymatic synthesis of complex glycans, high-resolution structural analysis by mass spectrometry and NMR spectroscopy, and automated synthesis platforms. uga.educaltech.edu